(2E)-3-(3-Chlorophenyl)acryloyl chloride CAS 13565-06-5 properties
(2E)-3-(3-Chlorophenyl)acryloyl chloride CAS 13565-06-5 properties
Optimizing Electrophilic Warheads for Covalent Kinase Inhibition and Bioactive Amide Synthesis
Executive Summary
(2E)-3-(3-Chlorophenyl)acryloyl chloride (CAS 13565-06-5), also known as m-chlorocinnamoyl chloride, is a critical electrophilic building block in medicinal chemistry. Distinguished by its conjugated
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The 3-chloro substitution on the phenyl ring imparts unique electronic properties compared to the unsubstituted cinnamoyl chloride, enhancing lipophilicity and altering the electrophilicity of the carbonyl carbon.
| Property | Specification |
| IUPAC Name | (2E)-3-(3-Chlorophenyl)prop-2-enoyl chloride |
| CAS Number | 13565-06-5 |
| Molecular Formula | C |
| Molecular Weight | 201.05 g/mol |
| Physical State | Crystalline solid or semi-solid mass (low melting) |
| Melting Point | Approx. 35–50 °C (Estimate based on isomers; m-isomer often lower melting than p-isomer) |
| Boiling Point | >120 °C at 10 mmHg (Predicted) |
| Solubility | Soluble in CH |
| Stability | Moisture sensitive; hydrolyzes to 3-chlorocinnamic acid and HCl |
Synthetic Routes & Process Chemistry
Validated Synthesis Protocol
The most robust method for generating high-purity (2E)-3-(3-Chlorophenyl)acryloyl chloride involves the chlorination of 3-chlorocinnamic acid. While thionyl chloride (SOCl
Mechanism of Activation (Vilsmeier-Haack Type): The catalytic cycle involving DMF and oxalyl chloride generates the active Vilsmeier reagent, which converts the carboxylic acid to the acid chloride under mild conditions.
Process Considerations
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Stoichiometry: Use 1.2 equivalents of oxalyl chloride.
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Catalyst: 1-2 mol% DMF is sufficient.
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Solvent: Anhydrous Dichloromethane (DCM) or Toluene. Toluene is preferred for scale-up as it allows for easy solvent swapping.
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Gas Evolution: The reaction generates CO, CO
, and HCl. Proper ventilation and a caustic scrubber are mandatory.
Medicinal Chemistry Applications
Covalent Kinase Inhibition (The "Warhead" Strategy)
The 3-chlorocinnamoyl moiety is a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs). The
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Mechanism: The acrylamide warhead is positioned to react specifically with a non-catalytic cysteine residue (e.g., Cys481 in BTK, Cys797 in EGFR) near the ATP-binding pocket.
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Selectivity: The 3-chloro substituent on the phenyl ring provides steric bulk and lipophilic contacts that can orient the molecule within the hydrophobic pocket, improving selectivity over the unsubstituted analog.
[1]
Bioactive Amides & Esters
Beyond kinases, this intermediate is used to synthesize bioactive amides with antimicrobial and anti-inflammatory properties.
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Example: Synthesis of cinnamoyl-metronidazole esters, which have shown enhanced efficacy against anaerobic bacteria compared to the parent drug [1].
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Example: N-cinnamoyl derivatives of amines (e.g., memantine) are explored for neuroprotective properties, where the lipophilic cinnamoyl group enhances blood-brain barrier (BBB) penetration [1].
Experimental Protocols
Protocol A: Synthesis of (2E)-3-(3-Chlorophenyl)acryloyl Chloride
Note: Perform all operations in a fume hood under an inert atmosphere (N
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Setup: Charge a flame-dried 250 mL round-bottom flask with 3-chlorocinnamic acid (10.0 g, 54.8 mmol) and anhydrous DCM (100 mL).
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Activation: Add DMF (0.1 mL, cat.) to the suspension.
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Chlorination: Cool to 0 °C. Add oxalyl chloride (5.6 mL, 65.7 mmol) dropwise over 30 minutes. (Caution: Vigorous gas evolution).
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. The solution should become clear.
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Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess oxalyl chloride.
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Chase: Redissolve the crude oil in dry toluene (20 mL) and concentrate again to remove trace HCl.
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Result: The product is obtained as a yellow semi-solid or oil (quant yield) and is generally used immediately without further purification.
Protocol B: General Amide Coupling (Schotten-Baumann Conditions)
For coupling with stable amines (e.g., anilines, aliphatic amines).
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Dissolution: Dissolve the amine (1.0 equiv) in DCM. Add Triethylamine (1.5 equiv) or Diisopropylethylamine (DIPEA) .
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Addition: Cool the amine solution to 0 °C. Add a solution of (2E)-3-(3-Chlorophenyl)acryloyl chloride (1.1 equiv) in DCM dropwise.
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Monitoring: Stir at RT for 2–12 hours. Monitor by TLC or LC-MS.
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Quench: Quench with sat. NaHCO
. -
Extraction: Extract with DCM, wash with brine, dry over Na
SO , and concentrate.
Handling, Stability & Safety
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Corrosivity: Causes severe skin burns and eye damage (Category 1B). Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield.
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Moisture Sensitivity: Reacts violently with water to release HCl gas. Store under inert gas (Argon/Nitrogen) in a tightly sealed container, preferably in a desiccator or refrigerator (2–8 °C).
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Lachrymator: Vapors are irritating to the eyes and respiratory tract. Handle strictly within a fume hood.
References
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Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Source: National Institutes of Health (PMC) / Heliyon URL:[Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Source: European Journal of Medicinal Chemistry / PMC URL:[Link]
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Discovery and SAR of CX-4945, the first clinical stage inhibitor of protein kinase CK2. Source: Journal of Medicinal Chemistry / PubMed URL:[Link]
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PubChem Compound Summary for CID 13140 (Acryloyl Chloride - Related Structure/Properties). Source: PubChem URL:[Link]
- Method for preparing 3-chloropivaloyl chloride (General Acid Chloride Synthesis Protocol Reference).
